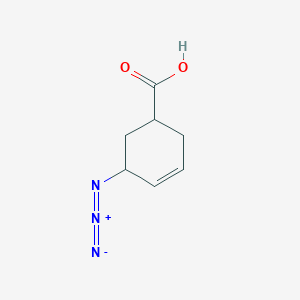

5-Azidocyclohex-3-ene-1-carboxylic acid

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

Synthesis Analysis

The synthesis of related azabicyclic compounds involves the reaction of ethyl 2-azabicyclo[2.2.1]hept-5-ene-3-carboxylate with aroyl chloride followed by hydrolysis to yield 2-aroyl-2-azabicyclo[2.2.1]hept-5-ene-3-carboxylic acid derivatives . Another synthesis route described is the asymmetric synthesis of a 2-azabicyclo[3.3.1]nonane-9-carboxylic acid starting from dimethyl nonadienedioate, involving a domino Michael–Dieckman process . These methods highlight the potential synthetic routes that could be adapted for the synthesis of 5-Azidocyclohex-3-ene-1-carboxylic acid.

Molecular Structure Analysis

The molecular structure of azabicyclic compounds is characterized by the presence of nitrogen within the ring structure, which can significantly affect the reactivity and stability of the molecule. For instance, the presence of nitrogen in the ring structure of 2-azabicyclo[2.2.1]hept-5-ene-3-carboxylic acid derivatives influences their rearrangement under acidic conditions . The stereochemistry of these compounds is also crucial, as seen in the enantioselective synthesis of a 2-azabicyclo[3.3.1]nonane-9-carboxylic acid .

Chemical Reactions Analysis

The chemical reactivity of azabicyclic compounds includes ring-opening reactions, as demonstrated by the rhodium-catalyzed ring-opening of a 3-aza-2-oxabicyclo[2.2.1]hept-5-ene with arylboronic acids . Additionally, the skeletal rearrangement of azabicyclic compounds under acidic conditions to yield different products is another example of their chemical behavior . These reactions provide a basis for understanding the potential reactivity of 5-Azidocyclohex-3-ene-1-carboxylic acid in similar conditions.

Physical and Chemical Properties Analysis

The physical and chemical properties of azabicyclic compounds can be inferred from their behavior in various reactions. For example, the resolution of enantiomers of amino acids using an azabicyclic compound as an impregnating reagent indicates its potential use in chiral resolution techniques . The thermolysis of heterocyclic 3-aza-3-ene-1,5-diynes provides insights into the stability and decomposition pathways of azabicyclic compounds . These studies suggest that 5-Azidocyclohex-3-ene-1-carboxylic acid may have similar properties that could be exploited in synthetic and analytical applications.

Applications De Recherche Scientifique

Prodrug Design

5-Azidocyclohex-3-ene-1-carboxylic acid plays a role in the design of prodrugs, specifically in enhancing the therapeutic effectiveness and delivery of certain medications. For instance, it's involved in the development of 5'-O-ester prodrugs of 3'-azido-2', 3'-dideoxythymidine (AZT), aimed at improving anti-HIV activity, enhancing blood-brain barrier penetration, and modifying pharmacokinetic properties (Parang, Wiebe, & Knaus, 2000).

Synthesis of Functionalized Cyclohexene Skeletons

This compound is crucial in the synthesis of functionalized cyclohexene skeletons, such as (3R,4R,5S)-4-acetylamino-5-amino-3-hydroxy- cyclohex-1-ene-carboxylic acid ethyl ester. This synthesis utilizes ring-closing metathesis and diastereoselective Grignard reactions, highlighting its importance in organic chemistry (Cong & Yao, 2006).

Skeletal Rearrangements in Organic Chemistry

It is involved in skeletal rearrangements, like the conversion of 2-azabicyclo[2.2.1]hept-5-ene-3-carboxylic acid derivatives into other compounds under acidic conditions. This highlights its role in complex organic synthesis and chemical transformations (Kobayashi, Ono, & Kato, 1992).

Development of Nucleosides for Therapeutic Applications

5-Azidocyclohex-3-ene-1-carboxylic acid is used in the synthesis of nucleosides with potential therapeutic applications, including anti-HIV-1 activity and cytotoxicity testing. This demonstrates its applicability in medicinal chemistry (Konkel & Vince, 1995).

Curtius Rearrangement in Organic Synthesis

It's used in the Curtius rearrangement, contributing to the synthesis of various carbamates. This showcases its utility in creating a range of organic compounds with potential pharmacological importance (Gómez-Sánchez & Marco-Contelles, 2005).

Influenza Virus Sialidase Inhibitors

The synthesis of certain cyclohexene carboxylic acids, derived from 5-azidocyclohex-3-ene-1-carboxylic acid, leads to compounds that inhibit influenza A sialidase. This is significant in the context of antiviral drug development (Kerrigan, Smith, & Stoodley, 2001).

Propriétés

IUPAC Name |

5-azidocyclohex-3-ene-1-carboxylic acid |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H9N3O2/c8-10-9-6-3-1-2-5(4-6)7(11)12/h1,3,5-6H,2,4H2,(H,11,12) |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LTUSSIYFBSMQDT-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1C=CC(CC1C(=O)O)N=[N+]=[N-] |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H9N3O2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

167.17 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

5-Azidocyclohex-3-ene-1-carboxylic acid | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![2-[(4-Bromophenyl)sulfanyl]-1-(2,7-dimethylimidazo[1,2-a]pyridin-3-yl)-1-ethanone](/img/structure/B3012879.png)

![4-(2-Methoxyethoxy)-3-[(prop-2-yn-1-yl)amino]benzonitrile](/img/structure/B3012894.png)

![2-(4-ethoxyphenoxy)-1-(4-(3-(p-tolyl)-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl)piperazin-1-yl)ethanone](/img/structure/B3012897.png)